Cas no 19431-84-6 (Curcumenol)

Curcumenol structure
Curcumenol structure
Produktname:Curcumenol
CAS-Nr.:19431-84-6
MF:C15H22O2
MW:234.3340
CID:88079
PubChem ID:387977

Curcumenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Curcumenol
    • 3,8-dimethyl-5-(1-methylethylidene)-,(3S,3aS,6R,8aS)-
    • 6H-3a,6-Epoxyazulen-6-ol,1,2,3,4,5,8a-hexahydro-
    • (1S,2S,5S,8R)-9-isopropylidene-2,6-dimethyl-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
    • (3S,3alphaS,6R,8alphaS)-1,2,3,4,5,8alpha-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3alpha,6-epoxyazulen-6-ol
    • (3S,3aS,6R,8aS)-1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol
    • 3,8-dimethyl-5-(1-methylethylidene)-,(3S,3aS,6R,8aS)
    • 6H-3a,6-Epoxyazulen-6-ol,1,2,3,4,5,8a-hexahydro
    • (+)-Curcumenol
    • 6H-3a,6-Epoxyazulen-6-ol, 1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S-(3-alpha,3a-alpha,6-alpha,8a-beta))-
    • Q27149853
    • 6H-3a,6-Epoxyazulen-6-ol, 1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-
    • isopropylidene(dimethyl)[?]ol
    • C16942
    • CHEMBL2007486
    • CHEBI:80811
    • CC1CCC(C1(O2)C/3)C(C)=CC2(O)C3=C(C)/C
    • NSC-682343
    • NSC682343
    • FT-0686588
    • NCI60_029451
    • (3S,3aS,6R,8aS)-3,8-Dimethyl-5-(propan-2-ylidene)-2,3,4,5,6,8a-hexahydro-1H-3a,6-epoxyazulen-6-ol
    • 9-isopropylidene-2,6-dimethyl-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
    • Curcumenol,(S)
    • 2,6-dimethyl-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undec-6-en-8-ol
    • 5,8-Epoxy-9-dien-8-.alpha.-ol-5-.beta.-guiaia-7(11)
    • ISFMXVMWEWLJGJ-UHFFFAOYSA-N
    • s3874
    • CCG-266822
    • CS-0019588
    • AKOS030529143
    • Q-100237
    • 6H-3a,6-Epoxyazulen-6-ol,1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S,3aS,6R,8aS)-
    • AC-34181
    • 5-beta-Guiaia-7(11),9-dien-8-alpha-ol, 5,8-epoxy-
    • 19431-84-6
    • DTXSID0058011
    • BRN 3094585
    • AS-76068
    • HMS3885G10
    • (1S,2S,5S,8R)-2,6-Dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
    • HY-N2259
    • 4-Epicurcumenol
    • 4-Carene
    • Curcumenol6H-3a,6-Epoxyazulen-6-ol, 1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S-(3-alpha,3a-alpha,6-alpha,8a-beta))-; 6H-3a,6-Epoxyazulen-6-ol,1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S,3aS,6R,8aS)-; (1S,2S,5S,8R)-2,6-Dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
    • (1S,2S,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo(6.2.1.01,5)undec-6-en-8-ol
    • (1S,2S,5S,8R)-2,6-DIMETHYL-9-(PROPAN-2-YLIDENE)-11-OXATRICYCLO[6.2.1.0(1),?]UNDEC-6-EN-8-OL
    • 2,6-dimethyl-9-(propan-2-ylidene)-11-oxatricyclo(6.2.1.0^(1,5))undec-6-en-8-ol
    • DTXCID9031779
    • 9-isopropylidene-2,6-dimethyl-11-oxatricyclo(6.2.1.0^1,5^)undec-6-en-8-ol
    • 9-isopropylidene-2,6-dimethyl-11-oxatricyclo[6.2.1.0^1,5^]undec-6-en-8-ol
    • 5,8-Epoxy-9-dien-8-alpha-ol-5-beta-guiaia-7(11)
    • 1ST161454
    • Inchi: 1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1
    • InChI-Schlüssel: ISFMXVMWEWLJGJ-NZBPQXDJSA-N
    • Lächelt: O1[C@@]2(C([H])=C(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])[C@]13C([H])([H])/C/2=C(/C([H])([H])[H])\C([H])([H])[H])O[H]
    • BRN: 3094585

Berechnete Eigenschaften

  • Genaue Masse: 234.16198g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.2
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 234.16198g/mol
  • Monoisotopenmasse: 234.16198g/mol
  • Topologische Polaroberfläche: 29.5Ų
  • Schwere Atomanzahl: 17
  • Komplexität: 430
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 234.33

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.10
  • Schmelzpunkt: No data available
  • Siedepunkt: 349.3±42.0 °C at 760 mmHg
  • Flammpunkt: 146.7±22.1 °C
  • Brechungsindex: 1.553
  • Löslichkeit: 生物体外In Vitro:DMSO溶解度125 mg/mL(533.44 mM;Need ultrasonic)
  • PSA: 29.46000
  • LogP: 3.17650
  • Dampfdruck: 0.0±1.7 mmHg at 25°C

Curcumenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N2259-25mg
Curcumenol
19431-84-6 ≥99.0%
25mg
¥2800 2022-05-18
TargetMol Chemicals
T3669-10 mg
Curcumenol
19431-84-6 99.96%
10mg
¥ 992 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3669-10 mg
Curcumenol
19431-84-6 99.91%
10mg
¥992.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0420-20mg
Curcumenol
19431-84-6 98%
20mg
$65 2023-09-20
TRC
C273835-10mg
Curcumenol
19431-84-6
10mg
$ 305.00 2023-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3669-2 mg
Curcumenol
19431-84-6 99.91%
2mg
¥410.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3669-25 mg
Curcumenol
19431-84-6 99.91%
25mg
¥2345.00 2022-04-26
ChemScence
CS-0019588-10mg
Curcumenol
19431-84-6 ≥99.0%
10mg
$140.0 2022-04-27
TargetMol Chemicals
T3669-25mg
Curcumenol
19431-84-6 99.96%
25mg
¥ 1530 2024-07-20
A2B Chem LLC
AD32414-50mg
Curcumenol
19431-84-6 Analysis standard
50mg
$686.00 2024-04-20

Curcumenol Herstellungsverfahren

Curcumenol Lieferanten

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:19431-84-6)Curcumenol
Bestellnummer:CRN0488
Bestandsstatus:in stock
Menge:5mg/20mg/50mg
Reinheit:≥98%
Preisinformationen zuletzt aktualisiert:Friday, 14 March 2025 10:55
Preis ($):

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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:19431-84-6)Curcumenol
TB06400
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:19431-84-6)Curcumenol
A1201360
Reinheit:99%/99%/99%/99%/99%
Menge:20mg/25mg/50mg/100mg/500mg
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